molecular formula C18H24N2O3S2 B256541 Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Katalognummer B256541
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: RQTDWUPKKXLQAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate, also known as ECDMOSA, is a novel compound with potential applications in scientific research. It is a thienopyrimidinone derivative that has been synthesized through a multistep process involving the reaction of various reagents.

Wirkmechanismus

The mechanism of action of Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves its ability to inhibit the activity of certain enzymes, particularly cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the biosynthesis of prostaglandins and leukotrienes, respectively, which are important mediators of inflammation. By inhibiting the activity of these enzymes, Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate can reduce the production of these inflammatory mediators and thereby alleviate inflammation.
Biochemical and Physiological Effects:
Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has been shown to exhibit potent anti-inflammatory activity in vitro and in vivo. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. Additionally, Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate in lab experiments is its potent inhibitory activity against COX-2 and 5-LOX, which makes it a useful tool for studying the role of these enzymes in inflammation. Additionally, its favorable pharmacokinetic profile and good tolerability make it a suitable candidate for in vivo studies. However, one limitation of using Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Zukünftige Richtungen

There are several future directions for the research and development of Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate. One potential direction is to further explore its anti-inflammatory activity in vivo, particularly in animal models of inflammatory diseases. Another direction is to investigate its potential as a lead compound for the development of novel anti-inflammatory drugs. Additionally, the synthesis method of Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate could be optimized to improve its yield and scalability. Finally, the structure-activity relationship of Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate could be further elucidated to identify more potent and selective analogs.

Synthesemethoden

The synthesis of Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves a multistep process that starts with the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with ethyl mercaptan to yield the ethyl ester of the thienopyrimidinone derivative. The final step involves the reaction of this ester with cyclohexylamine in the presence of a base to form Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate.

Wissenschaftliche Forschungsanwendungen

Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes that are involved in the biosynthesis of prostaglandins, which are important mediators of inflammation. This suggests that Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate could be used as a lead compound for the development of novel anti-inflammatory drugs.

Eigenschaften

Produktname

Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Molekularformel

C18H24N2O3S2

Molekulargewicht

380.5 g/mol

IUPAC-Name

ethyl 2-(3-cyclohexyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate

InChI

InChI=1S/C18H24N2O3S2/c1-4-23-14(21)10-24-18-19-16-15(11(2)12(3)25-16)17(22)20(18)13-8-6-5-7-9-13/h13H,4-10H2,1-3H3

InChI-Schlüssel

RQTDWUPKKXLQAN-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1C3CCCCC3

Kanonische SMILES

CCOC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.